1-(2-chlorophenyl)-5-methyl-4-[3-(4-pyridinyl)propanoyl]-2-piperazinone
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 1-(2-chlorophenyl)-5-methyl-4-[3-(4-pyridinyl)propanoyl]-2-piperazinone involves multiple steps, including alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis. These processes yield various pharmaceutical intermediates and contribute to the understanding of synthetic pathways for related compounds (Quan, 2006).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques like IR, 1H NMR, 13C NMR, and single-crystal X-ray diffraction. These methods provide insights into the structural properties, including hydrogen bonding interactions and crystal stabilization mechanisms through π…π interactions (Şahin, Özkan, Köksal, & Işık, 2012).
Chemical Reactions and Properties
Chemical reactions involving similar compounds have been studied to understand their interactions with receptors and binding sites. For example, the synthesis of piperazine derivatives with varied acyl substituents has been explored to evaluate their potential as PAF antagonists, indicating the importance of structural modifications in determining chemical activity (Carceller et al., 1993).
Physical Properties Analysis
The physical properties of compounds like 1-(2-chlorophenyl)-5-methyl-4-[3-(4-pyridinyl)propanoyl]-2-piperazinone can be inferred from studies on related chemicals, which include assessments of solubility, stability, and conformational preferences. These aspects are crucial for understanding the compound's behavior in different environments and potential applications.
Chemical Properties Analysis
The chemical properties, including reactivity and stability under various conditions, are essential for comprehending the compound's utility and safety. Analyses of related compounds through techniques like LC-MS/MS provide valuable information on metabolites and degradation products, which are crucial for predicting interactions and transformations in biological systems (Jiang et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2-chlorophenyl)-5-methyl-4-(3-pyridin-4-ylpropanoyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c1-14-12-23(17-5-3-2-4-16(17)20)19(25)13-22(14)18(24)7-6-15-8-10-21-11-9-15/h2-5,8-11,14H,6-7,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPLHUJNHNDDMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)CCC2=CC=NC=C2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-5-methyl-4-[3-(4-pyridinyl)propanoyl]-2-piperazinone |
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